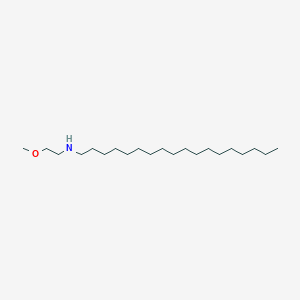

N-(2-methoxyethyl)octadecan-1-amine

Description

N-(2-Methoxyethyl)octadecan-1-amine is a long-chain aliphatic amine derivative featuring an octadecyl (C18) backbone and a 2-methoxyethyl substituent on the nitrogen atom. Applications may include lubricant additives, surfactants, or pharmaceutical intermediates, given structural similarities to compounds with demonstrated anti-friction or bioactive properties .

Properties

IUPAC Name |

N-(2-methoxyethyl)octadecan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H45NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20-21-23-2/h22H,3-21H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYNFQNCAPMQBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H45NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Tribological Additives: ODE and DDE

Compounds :

- ODE: (3E)-N-((E)-2-(Octadecylimino)ethylidene)octadecan-1-amine (C36H71N2)

- DDE: (3E)-N-((E)-2-(Dodecylimino)ethylidene)dodecan-1-amine (C24H49N2)

Key Differences :

- Chain Length : ODE (C18) and DDE (C12) have symmetric hydrocarbon chains, while the target compound’s C18 chain paired with a methoxyethyl group may alter surface adsorption dynamics.

- Performance : Longer chains (e.g., ODE) exhibit superior anti-wear properties due to enhanced film-forming ability. The methoxyethyl group in the target compound could improve solubility in polar base oils, broadening application scope .

Table 1: Tribological Additives Comparison

| Property | ODE | DDE | N-(2-Methoxyethyl)octadecan-1-amine |

|---|---|---|---|

| Molecular Formula | C36H71N2 | C24H49N2 | C21H45NO |

| Molecular Weight (g/mol) | 531.96 | 365.66 | 327.59 |

| Key Functional Group | Imine | Imine | Ether-linked amine |

| Chain Length | C18 (both chains) | C12 (both chains) | C18 (main chain) + C3 (substituent) |

| Applications | Lubricant additives | Lubricant additives | Potential surfactants/lubricants |

Quaternary Ammonium Salts and Alkylamines

Compounds :

- N,N-Dimethyloctadecan-1-amine (C20H43N)

- 2-Chloro-N-methyldodecan-1-amine (C13H28ClN)

Key Differences :

- Charge and Stability : Quaternary ammonium salts (e.g., N,N-dimethyloctadecan-1-amine derivatives) are cationic surfactants with permanent positive charges, whereas this compound is a primary amine, protonatable under acidic conditions. This affects pH-dependent solubility and biodegradability .

- Substituent Effects: The methoxyethyl group introduces ether oxygen, enhancing hydrogen bonding capacity compared to purely aliphatic amines. This could improve emulsification properties in non-aqueous media.

Table 2: Amine Derivatives Comparison

| Property | N,N-Dimethyloctadecan-1-amine | 2-Chloro-N-methyldodecan-1-amine | This compound |

|---|---|---|---|

| Molecular Formula | C20H43N | C13H28ClN | C21H45NO |

| Molecular Weight (g/mol) | 297.56 | 233.82 | 327.59 |

| Functional Group | Tertiary amine | Chlorinated secondary amine | Ether-linked primary amine |

| Solubility | Low in water, high in organics | Moderate in polar organics | Higher in polar solvents due to ether |

| Applications | Surfactants, corrosion inhibitors | Pharmaceutical intermediates | Surfactants, lubricant additives |

Ionic Liquids and Specialty Amines

Compound :

- N-(2-Methoxyethyl)-N-methyl-pyrrolidinium tetrafluoroborate (C8H18BF4NO)

Key Differences :

- State and Charge: This ionic liquid is a charged species with a tetrafluoroborate counterion, offering high thermal stability and ionic conductivity. In contrast, this compound is a neutral molecule, better suited for non-conductive applications like lubrication .

- Chain Length : The pyrrolidinium derivative has a short C3 methoxyethyl chain, while the target compound’s C18 chain provides superior hydrophobicity for surface coatings.

Research Findings and Implications

- Tribological Performance : ODE’s C18 chains reduce friction coefficients by 40% compared to DDE, suggesting that this compound’s C18 chain may similarly enhance wear resistance in lubricants .

- Solubility: The methoxyethyl group likely increases solubility in ethanol or DMF compared to unmodified octadecan-1-amine, enabling formulation flexibility .

- Biomedical Potential: Analogous N-(2-methoxyphenyl) derivatives exhibit anti-parasitic activity, hinting at possible bioactive applications for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.